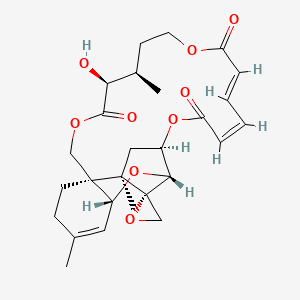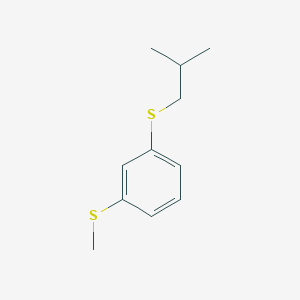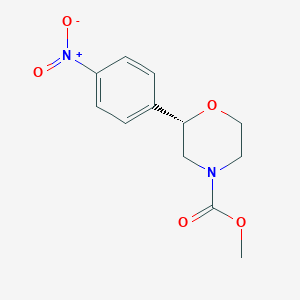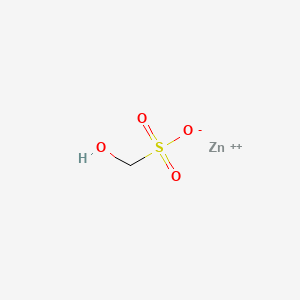
zinc;hydroxymethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc hydroxymethanesulfonate is an organosulfur compound with the molecular formula CH4O4SZn. It is a zinc salt of hydroxymethanesulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a zinc ion coordinated with hydroxymethanesulfonate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc hydroxymethanesulfonate can be synthesized through the reaction of zinc metal with methanesulfonic acid. The reaction typically involves dissolving zinc metal in methanesulfonic acid, resulting in the formation of zinc hydroxymethanesulfonate and the release of hydrogen gas. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of zinc metal in the acid .
Industrial Production Methods
Industrial production of zinc hydroxymethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity zinc metal and methanesulfonic acid in large reactors. The reaction is carefully monitored to ensure the complete conversion of zinc metal to zinc hydroxymethanesulfonate. The product is then purified through crystallization and filtration techniques to obtain high-purity zinc hydroxymethanesulfonate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Zinc hydroxymethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and formaldehyde.
Reduction: It can be reduced to zinc metal and methanesulfonic acid.
Substitution: The hydroxymethanesulfonate ligand can be substituted with other ligands, such as chloride or nitrate, to form different zinc salts.
Common Reagents and Conditions
Common reagents used in the reactions of zinc hydroxymethanesulfonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of zinc hydroxymethanesulfonate include zinc sulfate, formaldehyde, and various zinc salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc hydroxymethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme catalysis and as a zinc ion source in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in zinc supplementation and treatment of zinc deficiency-related conditions.
Mechanism of Action
The mechanism of action of zinc hydroxymethanesulfonate involves the release of zinc ions (Zn2+) in aqueous solutions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The hydroxymethanesulfonate ligand plays a role in stabilizing the zinc ion and facilitating its transport and uptake in biological systems. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins, which are essential for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Zinc sulfate: A common zinc salt used in various applications, including agriculture and medicine.
Zinc chloride: Another zinc salt with applications in chemical synthesis and industrial processes.
Zinc acetate: Used in dietary supplements and as a reagent in chemical reactions.
Uniqueness
Zinc hydroxymethanesulfonate is unique due to its specific chemical structure, which includes the hydroxymethanesulfonate ligand. This ligand provides distinct chemical properties and reactivity compared to other zinc salts. The compound’s ability to release zinc ions in a controlled manner makes it valuable for applications requiring precise zinc ion delivery .
Properties
CAS No. |
20203-03-6 |
|---|---|
Molecular Formula |
CH3O4SZn+ |
Molecular Weight |
176.5 g/mol |
IUPAC Name |
zinc;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Zn/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+2/p-1 |
InChI Key |
MEFLVEWCIKTDGA-UHFFFAOYSA-M |
Canonical SMILES |
C(O)S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




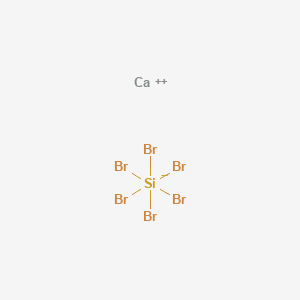
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
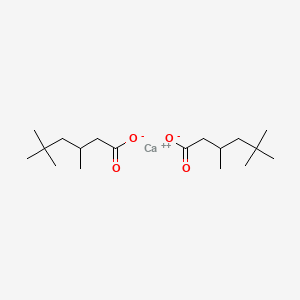
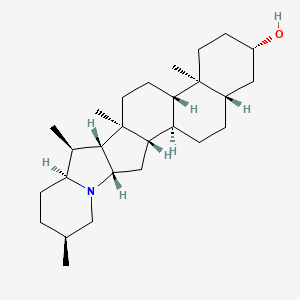
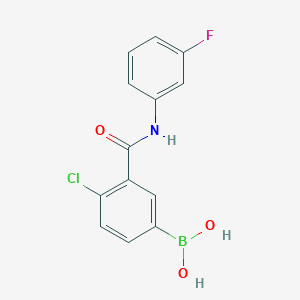
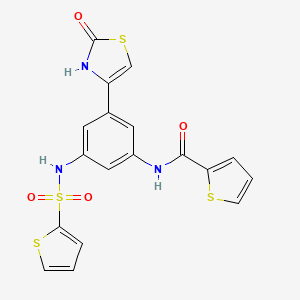
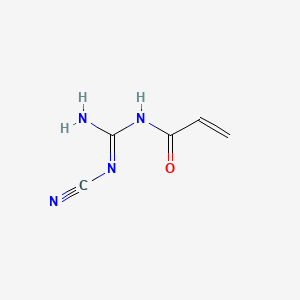
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
